{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757296
InChI: InChI=1S/C11H14F2N4/c1-16-5-2-3-10(16)8-14-7-9-4-6-17(15-9)11(12)13/h2-6,11,14H,7-8H2,1H3
SMILES:
Molecular Formula: C11H14F2N4
Molecular Weight: 240.25 g/mol

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

CAS No.:

Cat. No.: VC15757296

Molecular Formula: C11H14F2N4

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine -

Specification

Molecular Formula C11H14F2N4
Molecular Weight 240.25 g/mol
IUPAC Name 1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine
Standard InChI InChI=1S/C11H14F2N4/c1-16-5-2-3-10(16)8-14-7-9-4-6-17(15-9)11(12)13/h2-6,11,14H,7-8H2,1H3
Standard InChI Key BNFBMLOCCUKFFT-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNCC2=NN(C=C2)C(F)F

Introduction

The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex organic molecule characterized by its unique structure, which includes a difluoromethyl group and two distinct nitrogen-containing rings: a pyrazole and a pyrrol. This compound has garnered interest due to its potential biological activities and applications in drug development. The presence of the difluoromethyl substituent enhances the compound's lipophilicity and metabolic stability, which are crucial for potential applications in medicinal chemistry.

Synthesis

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. These steps may require controlled conditions such as specific temperatures and inert atmospheres to ensure high yields. Industrial production may utilize large-scale reactors and continuous flow systems to optimize efficiency and reduce costs.

Biological Activities

Compounds containing pyrazole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific biological activities of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine are likely influenced by its unique structural features, particularly the presence of both pyrazole and pyrrol rings. Research indicates that these compounds may possess diverse pharmacological effects due to their ability to interact with biological targets such as enzymes or receptors.

Potential Applications

The unique structural attributes of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine contribute to its potential efficacy in various fields, including medicinal chemistry and drug development. Interaction studies focus on how this compound interacts with biological targets, which could lead to therapeutic effects. Ongoing research aims to elucidate these interactions further and explore its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine, each exhibiting distinct biological activities:

Compound NameStructureBiological Activity
1-MethylpyrazolePyrazole ringAntimicrobial
3-DifluoromethylpyrazolePyrazole ring with difluoromethyl groupAnticancer
4-PyrazolylmethanolPyrazole ring with hydroxymethyl groupAnti-inflammatory
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidPyrazole ring with difluoromethyl and carboxylic acid groupsFungicidal

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine lies in its specific combination of difluoromethyl and methyl substituents on nitrogen-containing rings, which may enhance its solubility and bioavailability compared to similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator